Leukotriene D4 (LTD4) is a potent inflammatory mediator belonging to the cysteinyl leukotriene (CysLT) family. [, , ] It is a product of the arachidonic acid cascade, synthesized from leukotriene C4 (LTC4) through the enzymatic removal of glutamic acid by gamma-glutamyl transpeptidase. [] LTD4 is known to play a crucial role in various inflammatory and immune responses, particularly in the context of allergic reactions and asthma. [, , , , , ]
LTD4 acts primarily by binding to two G protein-coupled receptors: CysLT1 and CysLT2. [, , ] These receptors are expressed in various cell types, including smooth muscle cells, endothelial cells, and leukocytes, mediating a wide range of physiological responses. [, , , , ]
Related Compounds
Leukotriene C4
Compound Description: Leukotriene C4 (LTC4) is a cysteinyl leukotriene synthesized from leukotriene A4. Like leukotriene D4, it plays a role in inflammatory responses and bronchoconstriction. [, , , , , , , , , , , , ]
Relevance: LTC4 is a direct precursor to leukotriene D4, being metabolized to LTD4 by the removal of a glutamic acid residue. This conversion is catalyzed by the enzyme γ-glutamyl transpeptidase. Structurally, LTC4 differs from LTD4 by the presence of the glutamic acid residue. Despite the structural similarity, LTC4 shows a higher potency than leukotriene D4 in inducing contractile responses in certain tissues like sheep trachea. [, , , ]
Leukotriene E4
Compound Description: Leukotriene E4 (LTE4) is a cysteinyl leukotriene and a metabolite of leukotriene D4. It is less potent than LTC4 and LTD4 in inducing bronchoconstriction but has a longer half-life. [, , , , , , , , , ]
Relevance: LTE4 is formed from leukotriene D4 via the action of dipeptidases, which remove a glycine residue. Structurally, it lacks the glycine residue present in LTD4. While LTE4 is less potent in inducing bronchoconstriction compared to leukotriene D4, it can be used as a biomarker for LTD4 activity due to its longer half-life. [, , ]
γ-Glutamyl Leukotriene E4
Compound Description: γ-Glutamyl leukotriene E4 is a metabolite formed from the conjugation of leukotriene E4 with glutathione. []
Relevance: This compound highlights the ability of γ-glutamyl transpeptidase to catalyze the reverse reaction, potentially forming leukotriene C4 from leukotriene D4 in the presence of glutathione. The existence of γ-glutamyl leukotriene E4 further emphasizes the complex metabolism and interconversion of cysteinyl leukotrienes, including leukotriene D4. []
Leukotriene B4
Compound Description: Leukotriene B4 (LTB4) is a leukotriene synthesized from leukotriene A4, exhibiting chemotactic properties for neutrophils and eosinophils. []
Relevance: Although LTB4 shares the same precursor (LTA4) as leukotriene D4, they belong to different branches of the leukotriene pathway. Unlike LTD4, LTB4 shows a more potent chemotactic effect on neutrophils than eosinophils at lower concentrations. []
Histamine
Compound Description: Histamine is an amine involved in local immune responses, acting as a powerful vasodilator and contributing to bronchospasm. [, , , , , , ]
Relevance: Histamine serves as a comparison point for leukotriene D4's potency in inducing various physiological effects. Studies have shown that LTD4 can be equipotent to histamine in inducing vasodilation in human skin. [] Additionally, research indicates that LTD4 may play a more significant role in mediating the late phase of asthma, while histamine dominates the early phase. []
Acetylcholine
Compound Description: Acetylcholine is a neurotransmitter involved in muscle contraction, also acting as a bronchoconstrictor in the airways. [, , , ]
Relevance: Acetylcholine is often used as a control agonist in studies investigating the mechanisms of action of leukotriene D4 and other bronchoconstrictors. The distinct signaling pathways and pharmacological profiles of acetylcholine and LTD4 allow for the assessment of compound specificity and potential therapeutic targets for airway diseases. [, , , ]
Prostaglandin E2
Compound Description: Prostaglandin E2 (PGE2), a cyclooxygenase metabolite of arachidonic acid, is involved in various physiological processes, including inflammation, pain, and fever. [, , ]
Relevance: PGE2 is frequently studied alongside leukotriene D4 to understand the interplay between different branches of the arachidonic acid cascade in inflammatory responses. While PGE2 can stimulate duodenal bicarbonate secretion, LTD4 does not exhibit this effect, highlighting their divergent physiological roles. [, ]
Prostaglandin F2α
Compound Description: Prostaglandin F2α (PGF2α) is a prostaglandin involved in various physiological processes, including uterine contraction and inflammation. []
U-46619
Compound Description: U-46619 is a synthetic thromboxane A2 mimetic, inducing potent vasoconstriction. []
Relevance: U-46619 serves as a pharmacological tool to compare and contrast the vasoconstrictive properties of leukotriene D4 and thromboxane A2. Studies using U-46619 help elucidate the specific receptors and signaling pathways involved in LTD4-mediated vasoconstriction. []
S-Hexyl Glutathione
Compound Description: S-Hexyl glutathione is an inhibitor of γ-glutamyl transpeptidase, the enzyme responsible for converting LTC4 to LTD4. []
Relevance: S-Hexyl glutathione is used to investigate the role of LTC4 metabolism in LTD4-mediated responses. By inhibiting the conversion of LTC4 to LTD4, researchers can assess the specific contribution of each leukotriene to the observed physiological effects. []
L-Cysteine
Compound Description: L-Cysteine is a naturally occurring amino acid, also acting as a precursor for glutathione, which is involved in the metabolism of leukotrienes. [, ]
Relevance: L-Cysteine is used in conjunction with other inhibitors to study the contribution of leukotriene metabolism to LTD4-mediated responses. [, ]
ICI 198,615
Compound Description: ICI 198,615 is a selective antagonist for the cysteinyl leukotriene type 1 receptor (CysLT1). [, ]
BAY u9773
Compound Description: BAY u9773 is a combined antagonist for both CysLT1 and CysLT2 receptors. []
Relevance: BAY u9773 helps elucidate the contribution of both CysLT1 and CysLT2 receptors in LTD4-mediated effects. Its ability to antagonize LTD4-induced contractions in sheep trachea, where ICI 198,615 fails, suggests a dominant role of CysLT2 receptors in those tissues. []
FPL 55712
Compound Description: FPL 55712 is a leukotriene receptor antagonist, blocking the effects of cysteinyl leukotrienes, including LTD4. [, , , ]
Relevance: FPL 55712 is often used as a pharmacological tool to confirm the involvement of leukotriene receptors in LTD4-mediated responses. It provides evidence for the specificity of LTD4's actions and helps differentiate them from those induced by other mediators. [, , , ]
SK&F 104353
Compound Description: SK&F 104353 is a potent and selective peptide-leukotriene antagonist, blocking the actions of cysteinyl leukotrienes like LTD4. []
Relevance: SK&F 104353 is used to confirm the pharmacological specificity of LTD4-induced responses, particularly in chemotaxis assays. Its use helps rule out the contribution of other chemoattractants and confirms the direct involvement of LTD4 receptors in the observed cellular responses. []
LY171883
Compound Description: LY171883 is a highly specific leukotriene D4/E4 receptor antagonist. [, ]
Relevance: LY171883 is used to investigate the specific roles of LTD4 and LTE4 in various physiological and pathological processes. Its ability to block LTD4-induced effects confirms the involvement of LTD4 receptors. [, ]
WY-48,252 (Compound 16)
Compound Description: WY-48,252 is a potent and selective leukotriene D4 receptor antagonist, belonging to the N-[(arylmethoxy)phenyl]sulfonamides series. []
Relevance: WY-48,252 represents a novel structural class of LTD4 receptor antagonists. It shows high potency in inhibiting LTD4-induced bronchoconstriction, highlighting its potential as an anti-asthma drug candidate. []
L-649,923
Compound Description: L-649,923 is a selective and competitive antagonist of LTD4 receptors, demonstrating oral activity. [, ]
Relevance: L-649,923 is a valuable pharmacological tool for studying the role of LTD4 in various physiological and pathological conditions. Its selectivity for LTD4 receptors and oral bioavailability make it a potential candidate for therapeutic development in LTD4-mediated diseases. [, ]
L-648,051
Compound Description: L-648,051 is a selective and competitive LTD4 receptor antagonist, demonstrating efficacy against LTD4-induced bronchoconstriction. [, ]
Relevance: L-648,051 is an important tool for investigating the role of LTD4 in asthma and other respiratory conditions. Its ability to attenuate both immediate and late asthmatic responses to antigen challenge suggests its potential therapeutic value in managing asthma. []
Montelukast (MK-571)
Compound Description: Montelukast (MK-571) is a potent, selective, and orally active LTD4 receptor antagonist. It is used clinically for the treatment of asthma and allergic rhinitis. [, , ]
Relevance: Montelukast serves as a prime example of a clinically successful LTD4 receptor antagonist, effectively managing asthma symptoms. It exemplifies the therapeutic potential of targeting the LTD4 pathway for treating inflammatory diseases. [, , ]
MK-886
Compound Description: MK-886 is an inhibitor of leukotriene biosynthesis, specifically targeting the 5-lipoxygenase activating protein (FLAP). []
Relevance: MK-886 represents an alternative approach to modulating LTD4 activity by inhibiting its synthesis. Its mechanism of action highlights the importance of FLAP in LTD4 production and offers a potential target for developing novel anti-inflammatory drugs. []
Source and Classification
Leukotriene D4 is synthesized from arachidonic acid through a series of enzymatic reactions involving lipoxygenase enzymes. Specifically, it is produced from leukotriene C4 via the action of gamma-glutamyltransferase. As a member of the cysteinyl leukotrienes group, leukotriene D4 is classified as a lipid mediator that is primarily produced by immune cells such as eosinophils, basophils, and mast cells.
Synthesis Analysis
The synthesis of leukotriene D4 involves several steps:
Arachidonic Acid Release: Arachidonic acid is released from membrane phospholipids by phospholipases.
Lipoxygenase Pathway: Arachidonic acid is converted into leukotriene A4 by lipoxygenase enzymes.
Formation of Leukotriene C4: Leukotriene A4 undergoes conjugation with glutathione to form leukotriene C4.
Conversion to Leukotriene D4: The enzyme gamma-glutamyltransferase catalyzes the cleavage of the gamma-glutamyl group from leukotriene C4 to yield leukotriene D4.
This multi-step process highlights the complexity of leukotriene biosynthesis and its dependence on specific enzymes.
Molecular Structure Analysis
Leukotriene D4 has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, oxygen, and sulfur atoms. The molecular formula for leukotriene D4 is C_13H_15NO_4S. Its structure includes:
A long hydrocarbon chain.
A terminal thiol group (sulfur-containing).
Multiple double bonds that contribute to its reactivity.
The structural features are critical for its biological activity and interaction with specific receptors in target cells.
Chemical Reactions Analysis
Leukotriene D4 participates in various chemical reactions that are essential for its function as a signaling molecule:
Receptor Binding: It binds to cysteinyl leukotriene receptors (CysLT1R and CysLT2R), initiating intracellular signaling cascades that lead to various physiological responses such as bronchoconstriction and increased vascular permeability.
Metabolism: Leukotriene D4 can be metabolized further into other leukotrienes or oxidized to inactive metabolites through enzymatic reactions involving various enzymes like leukotriene hydrolase.
Interactions with Other Mediators: It can interact with other inflammatory mediators, enhancing or modulating their effects during inflammatory responses.
Mechanism of Action
The mechanism of action of leukotriene D4 primarily involves its binding to specific receptors on target cells:
CysLT1R Activation: This receptor has a high affinity for leukotriene D4 and mediates potent bronchoconstrictive effects in smooth muscle cells.
Signal Transduction: Upon binding, it activates G-proteins leading to increased intracellular calcium levels and subsequent contraction of smooth muscle tissues.
Inflammatory Response Modulation: It promotes the recruitment of immune cells to sites of inflammation and enhances vascular permeability, contributing to edema and inflammation.
These actions underscore the role of leukotriene D4 in asthma and allergic responses.
Physical and Chemical Properties Analysis
Leukotriene D4 exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 273.33 g/mol.
Solubility: Soluble in organic solvents but poorly soluble in water due to its lipophilic nature.
Stability: Sensitive to light and heat; thus it should be stored under controlled conditions to maintain stability.
These properties are essential for understanding its behavior in biological systems.
Applications
Leukotriene D4 has significant implications in both research and clinical settings:
Asthma Research: It is a target for drug development aimed at treating asthma due to its role in bronchoconstriction.
Cancer Studies: Elevated levels of leukotriene D4 have been associated with certain cancers, including breast cancer, indicating its potential as a biomarker for disease progression.
Pharmacological Targets: Drugs that inhibit the synthesis or action of leukotrienes are used clinically to manage allergic reactions and inflammatory diseases.
Research continues to explore the diverse roles of leukotrienes in health and disease, making them a focal point for therapeutic interventions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.